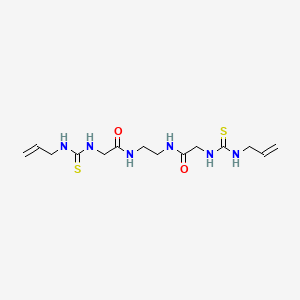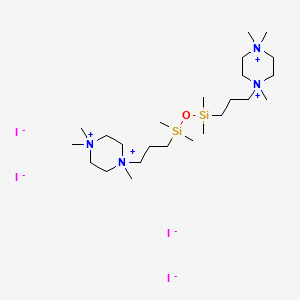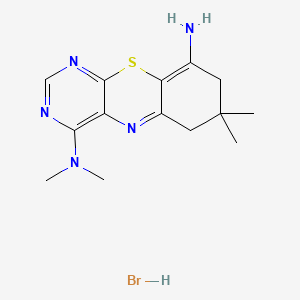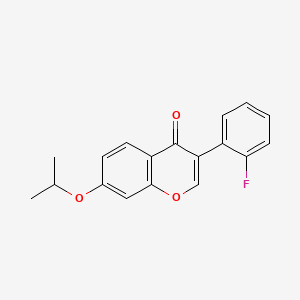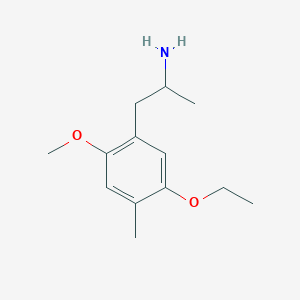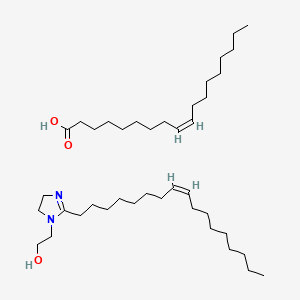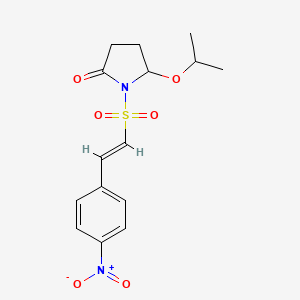
3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid” is a complex molecule that combines three distinct chemical entities. Each of these components contributes unique properties to the overall compound, making it a subject of interest in various scientific fields. The indole derivative, imidazole derivative, and sulfuric acid each have significant roles in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol:
2-amino-3-methyl-4H-imidazol-5-one: The synthesis of this imidazole derivative typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Sulfuric Acid: Sulfuric acid is industrially produced through the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by absorption in water to form sulfuric acid.
Industrial Production Methods
3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
2-amino-3-methyl-4H-imidazol-5-one: Industrial methods focus on efficient cyclization processes and purification techniques to produce the compound on a large scale.
Sulfuric Acid: The contact process is widely used in industry due to its efficiency and ability to produce high-purity sulfuric acid.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Both the indole and imidazole derivatives can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on the indole and imidazole rings.
Substitution: Substitution reactions, particularly electrophilic substitution, are common for modifying the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and imidazole rings.
Reduction: Reduced forms of the compounds with modified functional groups.
Substitution: Substituted indole and imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The indole and imidazole derivatives can act as catalysts in various organic reactions.
Synthesis: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology
Neurotransmitters: Indole derivatives are structurally similar to neurotransmitters like serotonin and melatonin, making them useful in neurological research.
Enzyme Inhibition: Imidazole derivatives are known to inhibit certain enzymes, making them valuable in biochemical studies.
Medicine
Drug Development: Both indole and imidazole derivatives are explored for their potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry
Chemical Manufacturing: Sulfuric acid is a key industrial chemical used in the production of fertilizers, explosives, and other chemicals.
Mecanismo De Acción
The mechanism of action for the compound involves interactions with various molecular targets:
Indole Derivative: It can interact with serotonin receptors, influencing neurotransmission and exhibiting antioxidant properties.
Imidazole Derivative: It can inhibit enzymes by binding to their active sites, affecting metabolic pathways.
Sulfuric Acid: Acts as a strong acid and dehydrating agent, facilitating various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: Structurally similar to the indole derivative, tryptamine is a neurotransmitter with similar biological activities.
Uniqueness
3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol: The presence of both aminoethyl and fluoro groups on the indole ring makes it unique in its reactivity and biological activity.
2-amino-3-methyl-4H-imidazol-5-one: The specific substitution pattern on the imidazole ring imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H20FN5O7S |
|---|---|
Peso molecular |
421.40 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
InChI |
InChI=1S/C10H11FN2O2.C4H7N3O.H2O4S/c11-9-8-5(1-2-12)4-13-6(8)3-7(14)10(9)15;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h3-4,13-15H,1-2,12H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
Clave InChI |
MRDJRMIPHURQIJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)N=C1N.C1=C2C(=C(C(=C1O)O)F)C(=CN2)CCN.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




